2-Ethylcycloheptan-1-amine
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Overview
Description
2-Ethylcycloheptan-1-amine is an organic compound with the molecular formula C9H19N It is a member of the amine family, characterized by the presence of an amino group attached to a cycloheptane ring with an ethyl substituent at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylcycloheptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with ethyl bromide, followed by reductive amination. The reaction typically proceeds as follows:
Alkylation: Cycloheptanone reacts with ethyl bromide in the presence of a strong base such as sodium hydride to form 2-ethylcycloheptanone.
Reductive Amination: The 2-ethylcycloheptanone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride to yield this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
2-Ethylcycloheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Ethylcycloheptan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as a substrate or inhibitor, modulating the activity of these targets. The compound’s effects are mediated through pathways involving amine oxidases and other related enzymes, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
Cycloheptanamine: Lacks the ethyl substituent, resulting in different chemical properties and reactivity.
2-Methylcycloheptan-1-amine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
2-Propylcycloheptan-1-amine: Contains a propyl group, which affects its physical and chemical properties compared to 2-ethylcycloheptan-1-amine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2-ethylcycloheptan-1-amine |
InChI |
InChI=1S/C9H19N/c1-2-8-6-4-3-5-7-9(8)10/h8-9H,2-7,10H2,1H3 |
InChI Key |
SNSZODQYXSYNAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCCC1N |
Origin of Product |
United States |
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